3-Phenyl-1-pentene
Overview
Description
3-Phenyl-1-pentene is a chemical compound with the molecular formula C11H14 . It is also known by other names such as (1-ethyl-2-propenyl)benzene and 1-penten-3-ylbenzene . The average mass of 3-Phenyl-1-pentene is 146.229 Da .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-pentene consists of a phenyl group (a benzene ring) attached to a pentene group (a five-carbon chain with a carbon-carbon double bond) . The average mass of 3-Phenyl-1-pentene is 146.229 Da, and its monoisotopic mass is 146.109543 Da .Scientific Research Applications
Synthesis Building Blocks : 2- (Phenylthio)-2-penten-5-olide, related to 3-Phenyl-1-pentene, has been identified as a promising building block for synthesizing 3-substituted δ-lactones, noted for their high electrophilic reactivity towards carbon nucleophiles (Kato, Ouchi, & Yoshikoshi, 1983).
Polymerization and Isomerization : Monomer-isomerization polymerization of 5-phenyl-2-pentene with TiCl3-R3Al catalysts results in a polymer consisting exclusively of 5-phenyl-1-pentene units (Endo, Tsujikawa, & Otsu, 1986). Additionally, photocatalytic activity of polymer-anchored iron carbonyl species shows significant potential for 1-pentene isomerization (Sanner, Austin, Wrighton, Honnick, & Pittman, 1979).
Photolysis and Spectroscopy : The solid-state photolysis of azobis-3-phenyl-3-pentane, closely related to 3-Phenyl-1-pentene, produces a mixture of E and Z isomers, with the formation being influenced by lattice control (Skinner, Blaskiewicz, & McBride, 1972). Conformation-specific spectroscopy of 5-phenyl-1-pentene has identified various isomers and provided insights into their fluorescence lifetimes (Pillsbury & Zwier, 2009).
Oxidation Studies : Research on oxidation of compounds structurally related to GR-S, which includes 3-Phenyl-1-pentene derivatives, reveals a multi-stage process leading to the formation of peroxides, acids, esters, carbon dioxide, and water (Lawrence & Shelton, 1950).
Catalysis and Reaction Studies : Studies have explored the influence of molecular crowding at catalyst sites on the isomerization of compounds like 2-pentene, demonstrating varied cis:trans ratios based on catalyst type (McMunn, Moyes, & Wells, 1978). Nickel-catalyzed oligomerization of internal olefins can produce linear, less branched products suitable for lubricants and diesel fuel, depending on the oligomer size (Sattler, Ho, Paccagnini, & Padilla, 2020).
Environmental Interactions : The major tropospheric removal mechanism for pentenyl compounds like 3-Phenyl-1-pentene involves gas-phase reactions with OH radicals, while photolysis plays a minor role (Jiménez, Lanza, Antiñolo, & Albaladejo, 2009).
Safety And Hazards
properties
IUPAC Name |
pent-1-en-3-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-10H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWDKLLDRZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871305 | |
Record name | 3-Phenyl-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-pentene | |
CAS RN |
19947-22-9 | |
Record name | 3-Phenyl-1-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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